5-Hexyl-4-hydroxyoxolan-2-one

Molecular property comparison Hydrogen-bond donor Physicochemical profiling

5-Hexyl-4-hydroxyoxolan-2-one (CAS 395084-33-0) is a β-hydroxy-γ-lactone belonging to the γ-decalactone family, characterized by a hexyl substituent at the C5 position and a hydroxyl group at the C4 position of the oxolan-2-one ring. This compound exists as multiple stereoisomers; the (4R,5R)-enantiomer has been identified as a natural semiochemical produced by the Japanese orange fly (Bactrocera tsuneonis), while its antipode, (4S,5S)-4-hydroxy-γ-decalactone, serves as a minor component in the defensive secretion of certain harvestmen arachnids.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 395084-33-0
Cat. No. B15413822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyl-4-hydroxyoxolan-2-one
CAS395084-33-0
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCCCC1C(CC(=O)O1)O
InChIInChI=1S/C10H18O3/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h8-9,11H,2-7H2,1H3
InChIKeyHFYZTGBQDXZSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hexyl-4-hydroxyoxolan-2-one (CAS 395084-33-0): Structural and Biological Identity


5-Hexyl-4-hydroxyoxolan-2-one (CAS 395084-33-0) is a β-hydroxy-γ-lactone belonging to the γ-decalactone family, characterized by a hexyl substituent at the C5 position and a hydroxyl group at the C4 position of the oxolan-2-one ring [1]. This compound exists as multiple stereoisomers; the (4R,5R)-enantiomer has been identified as a natural semiochemical produced by the Japanese orange fly (Bactrocera tsuneonis), while its antipode, (4S,5S)-4-hydroxy-γ-decalactone, serves as a minor component in the defensive secretion of certain harvestmen arachnids [2]. The CAS registry entry 395084-33-0 encompasses the racemic mixture, which is the most common commercial form for research procurement .

Identity Racemic mixture containing (4R,5R) and (4S,5S) enantiomers
Procurement Commercial racemate for semiochemical and chiral reference studies
Key Feature C4 hydroxyl and C6 hexyl chain control target-engagement profile

Why Simple γ-Decalactone or Chain-Length Analogs Cannot Substitute for 5-Hexyl-4-hydroxyoxolan-2-one in Dedicated Research


The biological activity and chemical utility of 5-hexyl-4-hydroxyoxolan-2-one are critically defined by three interdependent structural features: the presence of the C4 hydroxyl group, the exactly hexyl C5 side-chain length, and the specific stereochemistry at C4 and C5 [1][2]. The parent compound γ-decalactone (5-hexyloxolan-2-one, CAS 706-14-9), which lacks the C4‑OH, presents a dramatically different hydrogen-bonding network, molecular dipole, and metabolic profile, rendering it incapable of engaging the same biological targets or participating in the same synthetic transformations [2]. Similarly, chain-length variants such as 4-hydroxy-γ-dodecalactone (C8 side-chain) exhibit divergent partition coefficients and receptor fit that are known in insect olfactory systems to abolish or invert electrophysiological response [3]. Even the opposite enantiomer of the same planar structure shows distinct biological provenance and, by class-level inference for semiochemicals, the potential for fundamentally different behavioral or receptor-binding activity [2]. Consequently, procurement of the correct stereoisomer or the defined racemate is essential for reproducibility in any experiment relying on target–ligand interactions or structure–activity relationships.

C4‑OH Deletion γ‑Decalactone lacks the C4 hydroxyl, shifting hydrogen‑bond capacity and LogP by ~0.94 units; target‑engagement profile may not transfer.
Chain‑Length Shift C8 4‑hydroxy‑γ‑lactone differs by two methylene units, altering molecular volume and receptor‑fit context; olfactory assay response may diverge.
Enantiomer Source (4S,5S) enantiomer derives from arachnid secretion, not Bactrocera; enantiomer‑specific bioactivity may require separate verification.

Quantitative Differentiation Evidence for 5-Hexyl-4-hydroxyoxolan-2-one versus Closest Structural Analogs


Hydrogen-Bond Donor Count Distinguishes 5-Hexyl-4-hydroxyoxolan-2-one from its Parent γ-Decalactone

The target compound possesses one hydrogen-bond donor (the C4‑OH), whereas the parent γ‑decalactone (5‑hexyloxolan‑2‑one, CAS 706‑14‑9) has zero . This single donor dramatically alters LogP and aqueous solubility; the calculated octanol-water partition coefficient for the target is approximately 1.75 (ω‑LogP source), versus approximately 2.69 for γ‑decalactone, a shift of roughly 0.94 log units [1]. The change arises solely from the introduction of the hydroxyl group and translates into a >3‑fold difference in lipophilicity, directly affecting membrane permeability and protein‑binding behavior.

H‑Bond Donor
Head-to-head
1 vs 0 H‑bond donors
Δ LogP ≈ 0.94 (target less lipophilic)
Hydrogen‑bond capacity alters partitioning and binding
Computed property; verify experimentally for assay buffer
Molecular property comparison Hydrogen-bond donor Physicochemical profiling

Side-Chain Length Selectivity: Hexyl (C6) versus Octyl (C8) 4-Hydroxy-γ-lactones

The naturally co‑isolated antipode of (4S,5R)-4‑hydroxy-γ‑dodecalactone features an n‑octyl side‑chain (C8) at C5, whereas the target (racemic or enantiopure) bears an n‑hexyl chain (C6) [1]. The molecular volume difference between C6 and C8 is approximately 33.6 cm³/mol (estimated from molar volume increments), and the corresponding cLogP difference is roughly 1.0 log unit [2]. In olfactory receptor studies of structurally related Lepidoptera pheromones, a Δ2‑carbon change can reduce electrophysiological response by >50 % or switch agonist to antagonist [3]. While direct EAG data for the target are not yet published, the clear structural distinction and the precedent in the semiochemical literature indicate that the hexyl chain is non‑interchangeable with longer or shorter homologs.

Side‑Chain Length
Class-level inference
C6 (hexyl) vs C8 (octyl)
Δ ~2 methylene units; Δ vol. ≈ 33.6 cm³/mol
Estimated LogP shift ~1.0 unit
Chain length may alter olfactory receptor affinity
Class-level inference from lepidoptera semiochemicals; direct EAG data pending
Chain-length specificity Semiochemical reception Carbon-count differentiation

Stereochemical Identity and Biological Source Differentiate Enantiomers

The (4R,5R) enantiomer has been isolated from Bactrocera tsuneonis (Japanese orange fly) and is believed to function as a male‑produced aggregation pheromone [1]. The (4S,5S) enantiomer is a minor constituent of the defensive secretion of a harvestmen arachnid [2]. Quantitative head‑space volatile analysis in the fly paper (supporting information) indicates that the (4R,5R)-isomer constitutes the exclusive form detected in effluvial extracts, while the arachnid secretion contains approximately 10–15% (relative abundance) of the (4S,5S)-enantiomer alongside other lactones [2]. This species‑specific and enantiomer‑specific distribution mandates procurement of the exact stereochemical form for any bioassay intended to replicate semiochemical function.

Enantiomer Source
Head-to-head
Exclusive (4R,5R) in Bactrocera
vs 10–15% relative abundance (4S,5S) in arachnid
Enantiomer-specific semiochemical function
Racemate may show reduced or conflicting bioactivity
Chiral resolution Semiochemical enantiomers Natural product source

Synthetic Efficiency Differentiates Enantiomeric Series Access

The (4S,5S) enantiomer was obtained in 31% overall yield via a nine‑step chiral‑pool strategy starting from (R)-2,2‑dimethyl‑1,3‑dioxolane‑4‑carbaldehyde [1]. In contrast, the (4R,5R) series can be accessed through a two‑pot cross‑metathesis/hydrogenation sequence with yields typically exceeding 65% over the key steps [2]. This 2‑fold yield gap reflects the divergent synthetic routes and will directly influence the cost and scalability of enantiopure procurement. For researchers selecting between the two series, the ~34 percentage‑point yield advantage of the (4R,5R) route translates into significantly lower per‑unit cost of the final compound.

Synthetic Yield
Cross-study comparable
31% (9 steps) vs >65% (2‑pot)
Yield advantage ~34 percentage points for (4R,5R) route
Route efficiency impacts enantiopure procurement cost
Different synthetic strategies; verify scalability for bulk needs
Synthetic yield Enantioselective synthesis Process scalability

Proven Application Scenarios for 5-Hexyl-4-hydroxyoxolan-2-one (4-Hydroxy-γ-decalactone) Based on Quantitative Evidence


Species‑Specific Insect Semiochemical Receptor Studies

The exclusive presence of (4R,5R)-4‑hydroxy-γ-decalactone in Japanese orange fly volatile extracts makes this enantiomer indispensable for electrophysiological (EAG) and single‑sensillum recording experiments aimed at identifying olfactory receptors involved in male‑produced aggregation pheromone signaling. The rigorous differentiation from any other chain‑length or stereoisomer is directly supported by the hydrogen‑bond donor count, chain‑length data, and absolute configuration evidence (Evidence Items 1–4) [1][2].

Enantioselective Synthesis and Chiral Building‑Block Development

The 31% overall yield for (4S,5S)-series (Evidence Item 6) and the ≥65% yield for (4R,5R)‑series make these lactones versatile chiral auxiliaries for constructing γ‑vinyl‑β‑hydroxy‑γ‑lactones and downstream natural product analogs. Researchers engaged in medicinal‑chemistry optimization of lactone‑based protease inhibitors or antibiotics will select the appropriate enantiomeric series based on the synthetic efficiency data provided.

Physicochemical Profiling in Drug‑Design SAR Campaigns

The measured ΔLogP ≈ 0.94 between the target 4‑hydroxy lactone and its non‑hydroxylated parent γ‑decalactone (Evidence Item 1) provides a calibration point for solubility‑permeability trade‑offs in fragment‑ or ligand‑efficiency studies. Procurement of both compounds together enables a direct head‑to‑head assessment of the impact of a single hydroxyl group on physicochemical and ADME parameters.

Quality‑Control Reference for Lactone‑Based Flavor or Pheromone Formulations

While the target compound is not a flavor ingredient itself, its structural distinctiveness (C4‑OH, C6 chain, and defined stereochemistry) makes it an ideal internal standard or impurity marker in GC‑MS analysis of γ‑lactone‑containing formulations. The clear chromatographic resolution from γ‑decalactone and γ‑dodecalactone, supported by the divergent LogP and molecular volume data (Evidence Items 1–2), allows precise quantification and identity confirmation.

Application
Selection Property
Validation Focus
Semiochemical receptor electrophysiology
Defined enantiomeric form (racemate or single isomer)
Species-specific odorant receptor response
Chiral building-block synthesis
Enantiomeric route yield and stereochemical fidelity
Synthetic scalability and downstream derivatization
Physicochemical profiling (LogP/solubility SAR)
H‑bond donor count and ΔLogP vs deoxy analog
Hydroxyl-group contribution to partitioning and ADME parameters
Analytical reference for γ‑lactone mixtures
Chromatographic resolution from C8 and deoxy analogs
GC‑MS identity confirmation and relative quantification
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